7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with a molecular formula of C15H16N2O and a molecular weight of 240.30 g/mol . This compound belongs to the pyrido[1,2-a]pyrimidin-4-one family, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions . Another method includes the use of metal-free C-3 chalcogenation (sulfenylation and selenylation) to synthesize derivatives in high yields under mild reaction conditions .
Industrial Production Methods
the scalability of the synthetic routes mentioned above suggests that these methods can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aryl sulfonyl chlorides, sulfonyl hydrazides.
Major Products Formed
The major products formed from these reactions include various derivatives with functional groups such as sulfenyl, selenyl, and other substituted groups at the C-3 position .
Scientific Research Applications
7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. For instance, it acts as a CXCR3 antagonist by binding to the CXCR3 receptor and inhibiting its activity . Additionally, it inhibits acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-hydroxyethyl)-2-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one
- Other pyrido[1,2-a]pyrimidin-4-one derivatives
Uniqueness
7-Methyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one stands out due to its diverse biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form a wide range of derivatives further enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C15H16N2O |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
7-methyl-2-phenyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H16N2O/c1-11-7-8-14-16-13(9-15(18)17(14)10-11)12-5-3-2-4-6-12/h2-6,9,11H,7-8,10H2,1H3 |
InChI Key |
DWCJNEHWYXMOJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=NC(=CC(=O)N2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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